molecular formula C6H12O3 B14902191 (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol

(S)-2-(1,4-Dioxan-2-yl)ethan-1-ol

Cat. No.: B14902191
M. Wt: 132.16 g/mol
InChI Key: UIJPWDSKPZLJAN-LURJTMIESA-N
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Description

(S)-2-(1,4-Dioxan-2-yl)ethan-1-ol is an organic compound characterized by the presence of a dioxane ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of ethylene glycol with formaldehyde.

    Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an ethanol moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: These reactors allow for the efficient and scalable synthesis of the compound by maintaining optimal reaction conditions.

    Catalysts: The use of catalysts, such as acid catalysts, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a simpler alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Simpler alcohols.

    Substitution Products: Halides, amines, and other functionalized derivatives.

Scientific Research Applications

(S)-2-(1,4-Dioxan-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various reactions.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

    1,4-Dioxane: A structurally similar compound with a dioxane ring but lacking the ethanol group.

    Ethanol: A simple alcohol that shares the ethanol moiety with (S)-2-(1,4-Dioxan-2-yl)ethan-1-ol.

    2-(1,4-Dioxan-2-yl)ethanol: A compound with a similar structure but different stereochemistry.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different biological activities and applications compared to its similar compounds.

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

2-[(2S)-1,4-dioxan-2-yl]ethanol

InChI

InChI=1S/C6H12O3/c7-2-1-6-5-8-3-4-9-6/h6-7H,1-5H2/t6-/m0/s1

InChI Key

UIJPWDSKPZLJAN-LURJTMIESA-N

Isomeric SMILES

C1CO[C@H](CO1)CCO

Canonical SMILES

C1COC(CO1)CCO

Origin of Product

United States

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